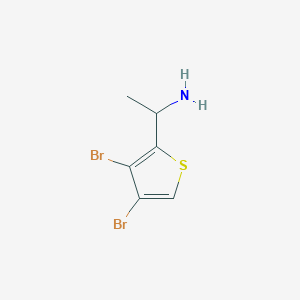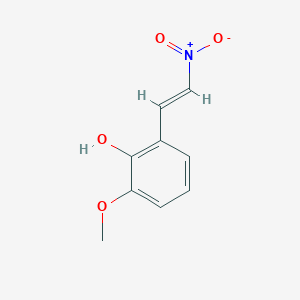
3-Pyridineacetaldehyde, 6-(trifluoromethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde is an organic compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to an acetaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2,4-dichloro-6-(trifluoromethyl)pyridine with a suitable aldehyde precursor under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated reactors and real-time monitoring systems can further enhance the efficiency and safety of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: 2-[6-(Trifluoromethyl)pyridin-3-yl]acetic acid.
Reduction: 2-[6-(Trifluoromethyl)pyridin-3-yl]ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mecanismo De Acción
The mechanism of action of 2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde largely depends on its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets involved can vary depending on the specific application and context .
Comparación Con Compuestos Similares
2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde can be compared with other trifluoromethyl-substituted pyridine derivatives:
2-(Trifluoromethyl)pyridine-5-boronic acid: Used in organic synthesis and as an intermediate in pharmaceutical production.
6-(Trifluoromethyl)pyridin-3-ol: Known for its applications in material sciences and as a precursor for other chemical compounds.
(2-(Trifluoromethyl)pyridin-3-yl)methanamine: Utilized in the synthesis of various agrochemicals and pharmaceuticals.
The unique combination of the trifluoromethyl group and the acetaldehyde moiety in 2-[6-(Trifluoromethyl)pyridin-3-yl]acetaldehyde provides it with distinct chemical properties that can be leveraged in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C8H6F3NO |
|---|---|
Peso molecular |
189.13 g/mol |
Nombre IUPAC |
2-[6-(trifluoromethyl)pyridin-3-yl]acetaldehyde |
InChI |
InChI=1S/C8H6F3NO/c9-8(10,11)7-2-1-6(3-4-13)5-12-7/h1-2,4-5H,3H2 |
Clave InChI |
CWBVKURYWWSLIY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1CC=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



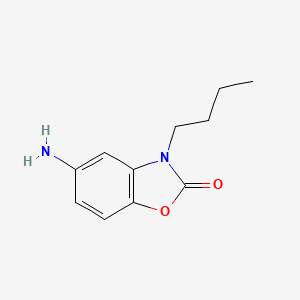
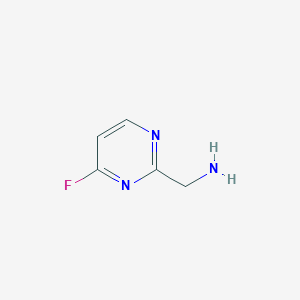
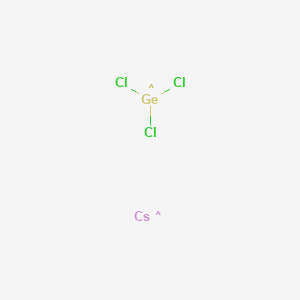




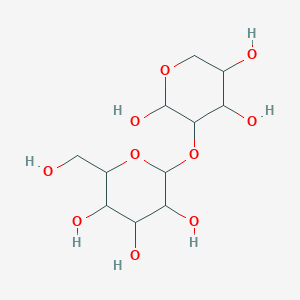
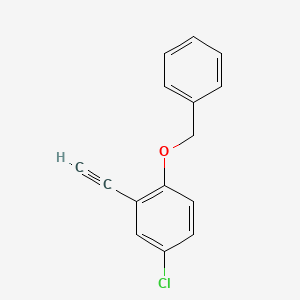
![2-{2-[4-Amino-2-(trifluoromethyl)phenoxy]ethoxy}ethan-1-ol](/img/structure/B12076835.png)

